molecular formula C9H13ClFN B591835 (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1168139-41-0

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

Katalognummer: B591835
CAS-Nummer: 1168139-41-0
Molekulargewicht: 189.658
InChI-Schlüssel: ODZRCWFYKMOLKD-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification Within Substituted Amphetamines

Substituted amphetamines are defined by modifications to the core phenethylamine backbone (benzene ring + two-carbon ethylamine side chain), typically involving substitutions on the phenyl ring, side chain, or amino group. While (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride deviates from the classical amphetamine structure (α-methylphenethylamine), its classification within this family arises from shared structural motifs and functional analogies:

Key Structural Features

  • Phenyl Ring Substitution : A fluorine atom at the 3-position introduces electron-withdrawing effects, altering electronic distribution and potential receptor interactions.
  • Side Chain Configuration : The propylamine chain (CH₂-CH₂-CH₂-NH₂) extends beyond the ethylamine backbone of amphetamine, positioning the amine group at the terminal carbon. This contrasts with amphetamine’s α-methyl substitution but retains the primary amine critical for neurotransmitter mimicry.
  • Chirality : The (R)-enantiomer’s stereochemistry may confer selectivity in biological systems, analogous to the differential activity of dextro- and levo-amphetamine enantiomers.

Comparative Structural Analysis

The table below contrasts this compound with classical amphetamine and related derivatives:

Compound Phenyl Substitution Side Chain Structure Chiral Center Molecular Formula
Amphetamine None -CH(CH₃)-NH₂ Yes (α-methyl) C₉H₁₃N
3-Fluoroamphetamine 3-F -CH(CH₃)-NH₂ Yes C₉H₁₂FN
(R)-1-(3-Fluorophenyl)propan-1-amine 3-F -CH₂-CH₂-CH₂-NH₂ Yes (R-config) C₉H₁₂FN
α-Ethylphenethylamine (AEPEA) None -CH(CH₂CH₃)-NH₂ Yes C₁₀H₁₅N

This structural divergence places the compound within a niche subgroup of fluorinated phenethylamine derivatives rather than traditional substituted amphetamines. However, its inclusion in broader pharmacological discussions of amphetamine-like compounds stems from shared mechanisms, such as monoamine transporter interactions.

Historical Context of Fluorinated Phenethylamine Derivatives

The synthesis and study of fluorinated phenethylamines emerged from mid-20th-century efforts to optimize psychoactive and therapeutic compounds through halogenation. Fluorine’s unique electronegativity and small atomic radius made it a strategic substituent for altering metabolic stability, bioavailability, and receptor affinity.

Milestones in Fluorinated Phenethylamine Development

  • 1960s–1970s : Alexander Shulgin’s exploration of psychedelic phenethylamines included fluorinated analogs, though (R)-1-(3-Fluorophenyl)propan-1-amine itself was not among his documented syntheses. Concurrently, pharmaceutical research identified fluorination as a tool to modulate drug half-lives.
  • 1980s–1990s : The rise of designer drugs saw fluorinated amphetamines like 3-fluoroamphetamine (3-FA) enter recreational markets, leveraging fluorine’s ability to enhance blood-brain barrier penetration.
  • 2000s–Present : Patents such as WO2008113565A1 (2008) highlighted fluorinated amphetamines for sustained-release applications in neurological disorders, emphasizing reduced neurotoxic metabolite formation. Industrial synthesis of this compound (CAS 1168139-41-0) emerged during this period, driven by demand for chiral intermediates in medicinal chemistry.

Impact of Fluorine on Phenethylamine Pharmacology

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism extends plasma half-lives, as seen in 3-fluoroamphetamine’s prolonged stimulant effects compared to non-fluorinated analogs.
  • Receptor Selectivity : Fluorine’s electronegativity subtly alters phenyl ring electronics, potentially shifting affinity between dopamine, norepinephrine, and serotonin transporters.
  • Synthetic Accessibility : Advances in fluorination techniques (e.g., Balz-Schiemann reaction) enabled efficient large-scale production of fluorophenethylamines, facilitating both therapeutic and illicit applications.

Eigenschaften

IUPAC Name

(1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZRCWFYKMOLKD-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704161
Record name (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168139-41-0
Record name Benzenemethanamine, α-ethyl-3-fluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168139-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone for introducing chirality in amine synthesis. For (R)-1-(3-Fluorophenyl)propan-1-amine, the prochiral ketone precursor, 1-(3-fluorophenyl)propan-1-one, is reduced using a chiral oxazaborolidine catalyst and borane dimethylsulfide (BH₃·SMe₂). This method achieves enantiomeric excesses exceeding 90% by leveraging the catalyst’s ability to bias the hydride attack toward the re face of the ketone.

Reaction Conditions :

  • Catalyst : (S)-CBS oxazaborolidine (10 mol%)

  • Reducing Agent : BH₃·SMe₂ (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF) at −20°C

  • Yield : 85–92%

  • ee : 92–95%

The stereochemical outcome is confirmed via chiral HPLC analysis, with the (R)-enantiomer eluting earlier than the (S)-form under normal-phase conditions.

Catalytic Asymmetric Synthesis

Ruthenium-Catalyzed Transfer Hydrogenation

An alternative route employs ruthenium catalysts for asymmetric transfer hydrogenation of imine intermediates. For example, 1-(3-fluorophenyl)propan-1-imine is reduced using a Ru(II)-(S,S)-TsDPEN complex in the presence of formic acid as a hydrogen donor.

Reaction Conditions :

  • Catalyst : [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

  • Hydrogen Donor : HCO₂H/NEt₃ (5:2 ratio)

  • Solvent : Dichloromethane (DCM) at 25°C

  • Yield : 88%

  • ee : 94%

This method avoids pyrophoric reagents and scales efficiently, making it suitable for industrial applications.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(3-fluorophenyl)propan-1-amine is resolved using chiral resolving agents such as (R)-mandelic acid. The (R)-amine forms a less soluble diastereomeric salt, which is crystallized and isolated.

Procedure :

  • Racemic amine (10 g) is dissolved in ethanol (50 mL).

  • (R)-Mandelic acid (12 g) is added, and the mixture is heated to 60°C.

  • Cooling to 0°C induces crystallization of the (R)-amine·(R)-mandelate salt.

  • The salt is filtered, washed with cold ethanol, and treated with NaOH to liberate the (R)-amine.

Yield : 40–45% (theoretical maximum 50%)
ee : >99% after recrystallization

Hydrochloride Salt Formation

The free (R)-amine is converted to its hydrochloride salt via acid-base reaction.

Procedure :

  • (R)-1-(3-Fluorophenyl)propan-1-amine (5 g) is dissolved in anhydrous diethyl ether (50 mL).

  • Hydrogen chloride gas is bubbled through the solution until pH < 2.

  • The precipitated hydrochloride salt is filtered, washed with ether, and dried under vacuum.

Purity : >99% (HPLC)
Melting Point : 198–200°C (decomposition)

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to enhance efficiency. For instance, the CBS reduction is conducted in a tubular reactor with immobilized oxazaborolidine catalysts, reducing reaction times from hours to minutes.

Key Parameters :

  • Residence Time : 10 minutes

  • Temperature : −10°C

  • Throughput : 1 kg/day

  • Catalyst Reuse : >20 cycles without loss of activity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.95 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.70 (m, 1H, CHNH₂), 7.20–7.45 (m, 4H, Ar-H).

  • HPLC : Chiralpak IA-3 column, hexane:isopropanol (90:10), 1.0 mL/min; t₃[(R)] = 8.2 min, t₃[(S)] = 10.1 min .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzaldehyde, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-1-(3-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring enhances its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate neurotransmitter release or inhibit specific enzymes, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Enantiomers and Stereoisomers

Compound Name CAS Number Molecular Weight (g/mol) Key Differences
(S)-1-(3-Fluorophenyl)propan-1-amine HCl 1310923-31-9 189.66 Opposite stereochemistry (S-configuration); may exhibit divergent receptor binding or metabolic stability .
(R)-1-(4-Fluorophenyl)propan-1-amine HCl 1213398-74-3 189.66 Fluorine substituent at para-position; altered electronic effects and lipophilicity .

Key Findings :

  • Enantiomers (R vs. S) show distinct pharmacological profiles due to stereospecific interactions. For example, (R)-isomers often exhibit higher receptor affinity in chiral drug candidates .
  • Positional isomerism (3- vs. 4-fluoro) affects solubility and metabolic pathways. The meta-fluoro substitution in the target compound enhances stability compared to para-substituted analogs .

Halogen-Substituted Analogs

Compound Name CAS Number Molecular Weight (g/mol) Key Differences
(R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl 1565819-70-6 240.56 Chlorine substituents increase molecular weight and lipophilicity; may reduce solubility in aqueous media .
1-(2-Fluorophenyl)propan-1-amine HCl 1955554-65-0 189.66 Fluorine at ortho-position sterically hinders aromatic ring rotation, potentially reducing binding efficiency .

Key Findings :

  • Chlorinated analogs (e.g., dichlorophenyl derivatives) exhibit higher logP values compared to fluorinated versions, influencing blood-brain barrier penetration .
  • Ortho-fluoro substitution introduces steric constraints that can disrupt planar molecular conformations critical for target engagement .

Related Fluorinated Pharmaceutical Intermediates

Compound Name CAS Number Molecular Weight (g/mol) Key Differences
Cinacalcet HCl (Sensipar®) 226256-56-0 357.88 Contains a trifluoromethyl group and naphthyl moiety; broader calcimimetic activity due to extended π-system .
(R)-1-(3-Fluorophenyl)ethylamine HCl 321429-48-5 173.62 Shorter carbon chain (ethyl vs. propyl); reduced van der Waals interactions in receptor pockets .

Key Findings :

  • Trifluoromethyl groups (as in Cinacalcet) enhance metabolic resistance but increase molecular weight and synthetic complexity .
  • Chain length (ethyl vs. propyl) modulates bioavailability. Propyl chains in the target compound improve membrane permeability compared to ethyl analogs .

Biologische Aktivität

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenyl group, which enhances its binding affinity to various molecular targets. Its molecular formula is C9H12FNC_9H_{12}FN, with a molecular weight of approximately 153.2 g/mol. The fluorine atom on the phenyl ring plays a crucial role in modulating its biological activity by influencing interactions with receptors and enzymes.

The mechanism of action for this compound involves:

  • Interaction with Neurotransmitter Systems : The compound is known to affect neurotransmitter release, particularly serotonin and norepinephrine, which are critical in mood regulation and anxiety pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways associated with neurotransmitter degradation .

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as a monoamine transporter inhibitor. This property suggests potential applications in treating neuropsychiatric disorders by modulating neurotransmitter levels in the brain. Its structural similarity to other psychoactive substances enhances its interaction with neurotransmitter transporters.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of related compounds, revealing that derivatives with similar structures exhibit notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For instance, compounds with MIC values ranging from 0.22 to 0.25 μg/mL were identified as highly effective against these pathogens .

Study on Antimicrobial Efficacy

A study published in the ACS Omega journal explored various derivatives of amine compounds, including those structurally related to this compound. The findings indicated:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives demonstrated MIC values significantly lower than traditional antibiotics like ciprofloxacin.
  • Biofilm Formation Inhibition : These derivatives also showed strong antibiofilm potential, indicating their effectiveness in preventing bacterial colonization .

Neuropharmacological Profiling

In another study focusing on the neuropharmacological profile of this compound, researchers utilized molecular docking simulations to assess binding affinities to various receptors:

Receptor Type Binding Affinity
Serotonin TransporterHigh
Norepinephrine TransporterModerate
Dopamine ReceptorLow

These interactions are critical for understanding the compound's therapeutic potential in treating mood disorders .

Q & A

Q. What are the optimal synthetic routes for (R)-1-(3-fluorophenyl)propan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is synthesized via chiral pool synthesis or enantioselective catalysis. For example, chiral starting materials like (R)-propylene oxide ( ) can be used to introduce stereochemistry. A typical protocol involves:

Grignard Reaction : React 3-fluorophenylmagnesium bromide with (R)-propylene oxide in anhydrous THF under nitrogen.

Amine Formation : Convert the resulting alcohol to the amine via a Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or reductive amination.

Hydrochloride Salt Formation : Treat the free base with HCl in diethyl ether.
Enantiomeric purity is verified by chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation analysis. reports specific melting points (203–209°C) and ¹H NMR data (e.g., δ 1.2–1.4 ppm for CH₂ groups) to confirm purity .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/water. Data collection is performed on a diffractometer (e.g., Bruker D8 Venture), and structures are solved using SHELX software (e.g., SHELXL for refinement). Key parameters include:
  • Space group: P2₁ (common for chiral compounds).
  • R-factor: < 0.05 for high-quality data.
  • Fluorine positional parameters refined anisotropically.
    SHELX is preferred due to its robustness in handling small-molecule crystallography () .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in this compound batches?

  • Methodological Answer : Impurity profiling involves:

LC-MS/MS : Use a C18 column (e.g., Agilent Zorbax) with a gradient of acetonitrile/0.1% formic acid. Detect impurities like diastereomers or des-fluoro analogs (–18).

NMR Spectroscopy : Compare ¹⁹F NMR spectra to identify fluorine-containing byproducts (e.g., 3-fluorophenyl ketones).

Pharmacopeial Standards : Cross-reference with impurity standards from cinacalcet HCl studies (), which share structural motifs .

Q. What pharmacological targets are associated with this compound, and how is activity assessed?

  • Methodological Answer : The compound may target sphingosine-1-phosphate (S1P) transporters ( ). Assays include:
  • In Vitro Transport Assays : Use radiolabeled S1P (³H-S1P) in HEK293 cells overexpressing Spns2. Measure inhibition via LC-MS.
  • Cell Migration Assays : Evaluate S1P-mediated chemotaxis in T-cells (IC₅₀ values typically < 10 µM for active analogs).
    Structural analogs like SLB112216818 () show similar activity, suggesting a shared mechanism .

Q. What strategies are effective for resolving enantiomers of 1-(3-fluorophenyl)propan-1-amine derivatives?

  • Methodological Answer : Chiral resolution methods include:

Kinetic Resolution : Use lipases (e.g., Candida antarctica) in organic solvents to selectively acetylate one enantiomer.

Diastereomeric Salt Formation : React the racemate with (1S)-camphorsulfonic acid; recrystallize from ethanol.

Chiral Stationary Phases : Employ supercritical fluid chromatography (SFC) with Chiralcel OD-H for baseline separation ().
highlights resolution of cinacalcet diastereomers, applicable to this compound .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to OSHA Hazard Communication Standard (HCS) guidelines ():
  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation (TLV: Not established; assume <1 mg/m³).
  • Spill Management : Neutralize with sodium bicarbonate; collect in chemical waste containers.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.